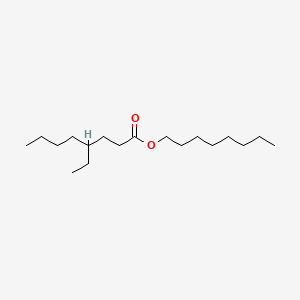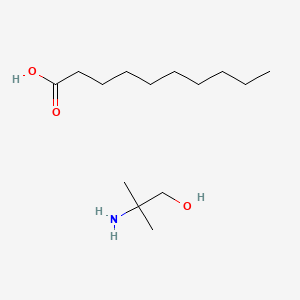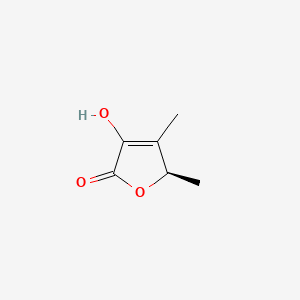
4,5-Dimethyl-3-hydroxy-2,5-dihydro-2-furanone, (-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is known for its sweet, caramel-like odor and is widely used in the food and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dimethyl-3-hydroxy-2,5-dihydro-2-furanone can be synthesized through various methods. One common synthetic route involves the Maillard reaction, which is a complex series of chemical reactions between an amino acid and a reducing sugar, usually requiring heat . Another method involves the enzymatic synthesis from L-rhamnose .
Industrial Production Methods
In industrial settings, 4,5-Dimethyl-3-hydroxy-2,5-dihydro-2-furanone is often produced through chemical synthesis due to its efficiency and cost-effectiveness. The Maillard reaction is frequently employed, given its ability to produce the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-3-hydroxy-2,5-dihydro-2-furanone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
4,5-Dimethyl-3-hydroxy-2,5-dihydro-2-furanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4,5-Dimethyl-3-hydroxy-2,5-dihydro-2-furanone exerts its effects involves its interaction with various molecular targets and pathways. For instance, it has been shown to arrest the cell cycle at the S and G2/M phases in Candida albicans, indicating its potential as an anti-infective agent .
Comparison with Similar Compounds
4,5-Dimethyl-3-hydroxy-2,5-dihydro-2-furanone is unique due to its distinct caramel-like odor and flavor. Similar compounds include:
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its strawberry-like aroma.
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone: Possesses a sweet, fruity odor.
2,5-Dimethyl-4-methoxy-3(2H)-furanone: Has a sweet, maple-like aroma.
These compounds share similar structural features but differ in their specific sensory properties, making 4,5-Dimethyl-3-hydroxy-2,5-dihydro-2-furanone unique in its application.
Properties
CAS No. |
87068-70-0 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(2R)-4-hydroxy-2,3-dimethyl-2H-furan-5-one |
InChI |
InChI=1S/C6H8O3/c1-3-4(2)9-6(8)5(3)7/h4,7H,1-2H3/t4-/m1/s1 |
InChI Key |
UNYNVICDCJHOPO-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@@H]1C(=C(C(=O)O1)O)C |
Canonical SMILES |
CC1C(=C(C(=O)O1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


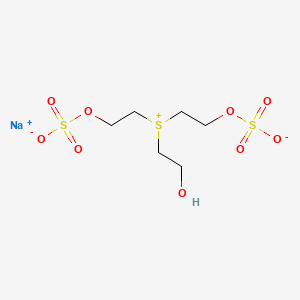

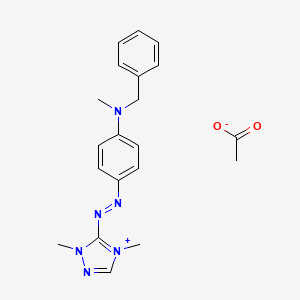
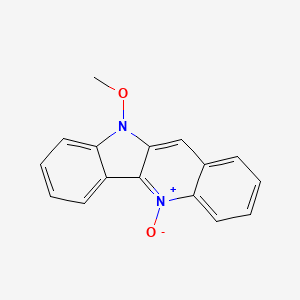

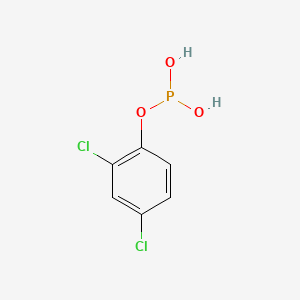
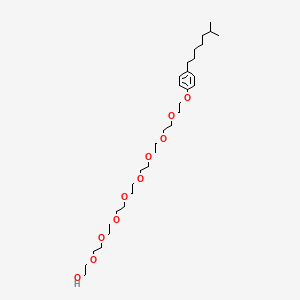
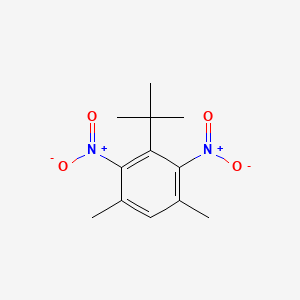



![1,4-[(3-(1-Methylethoxy)propyl]amino]anthraquinone](/img/structure/B12673169.png)
